molecular formula C23H22ClO2P B14315783 (4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride CAS No. 112537-95-8

(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride

Katalognummer: B14315783
CAS-Nummer: 112537-95-8
Molekulargewicht: 396.8 g/mol
InChI-Schlüssel: ISADPXNVZAOMJL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable precursor, such as (4-Methoxy-4-oxobut-2-en-1-yl) chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield different oxo compounds, while substitution reactions can produce a variety of substituted phosphonium salts .

Wissenschaftliche Forschungsanwendungen

(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride has several applications in scientific research:

Wirkmechanismus

The mechanism by which (4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride apart from similar compounds is its specific reactivity and the types of reactions it can undergo. Its unique structure allows for a wide range of chemical transformations, making it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

112537-95-8

Molekularformel

C23H22ClO2P

Molekulargewicht

396.8 g/mol

IUPAC-Name

(4-methoxy-4-oxobut-2-enyl)-triphenylphosphanium;chloride

InChI

InChI=1S/C23H22O2P.ClH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

ISADPXNVZAOMJL-UHFFFAOYSA-M

Kanonische SMILES

COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.